Valeric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

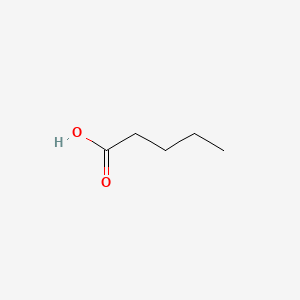

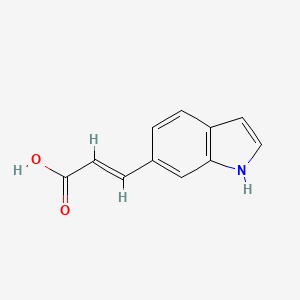

Valeric acid, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. It is a colorless, oily liquid with a strong, unpleasant odor reminiscent of old cheese or wet socks. This compound is naturally found in the perennial flowering plant Valeriana officinalis, from which it derives its name. This compound plays a significant role in various chemical and industrial applications, particularly in the synthesis of its esters, which are used in perfumes, cosmetics, and as food additives due to their fruity flavors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Valeric acid can be synthesized through several methods. One common synthetic route involves the oxidation of pentanol, a five-carbon alcohol. Another method is the oxo process, which involves the hydroformylation of 1-butene with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then oxidized to this compound .

Industrial Production Methods: In industrial settings, this compound is primarily produced via the oxo process. This method involves the reaction of 1-butene with syngas to form valeraldehyde, which is subsequently oxidized to this compound. Additionally, this compound can be produced from biomass-derived sugars through the intermediate levulinic acid, which is then hydrogenated to this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Valeric acid undergoes typical carboxylic acid reactions, including:

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Reduction: Can be reduced to pentanol.

Oxidation: Can be oxidized to valeric anhydride.

Substitution: Forms valeryl chloride when reacted with thionyl chloride.

Common Reagents and Conditions:

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Amidation: Amines and dehydrating agents (e.g., dicyclohexylcarbodiimide).

Reduction: Reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate.

Substitution: Thionyl chloride for forming acyl chlorides.

Major Products:

Esters: Ethyl valerate, pentyl valerate.

Amides: Valeramide.

Alcohols: Pentanol.

Anhydrides: Valeric anhydride.

Acyl Chlorides: Valeryl chloride.

Applications De Recherche Scientifique

Valeric acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various esters and amides.

Biology: Studied for its role as a gut microbiota product that can influence physiological processes.

Medicine: Investigated for its potential to lower intraocular pressure and blood pressure in animal models.

Industry: Utilized in the production of flavors, fragrances, and plasticizers.

Mécanisme D'action

The mechanism by which valeric acid exerts its effects is multifaceted. In biological systems, this compound is believed to interact with G protein-coupled receptors, particularly GPR41 and GPR43, which are involved in regulating intraocular pressure and blood pressure. Additionally, this compound may influence gut microbiota composition and activity, thereby affecting host physiology .

Comparaison Avec Des Composés Similaires

Valeric acid can be compared with other short-chain fatty acids such as butyric acid and hexanoic acid:

Butyric Acid (C₄H₈O₂): Has a shorter carbon chain and is known for its role in gut health and anti-inflammatory properties.

Hexanoic Acid (C₆H₁₂O₂): Has a longer carbon chain and is used in the production of esters for flavors and fragrances.

Uniqueness: this compound’s unique properties include its strong odor and its use in the synthesis of esters with fruity flavors, making it valuable in the flavor and fragrance industry

This compound’s versatility and wide range of applications make it an important compound in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential biological effects continue to be areas of active investigation.

Propriétés

Key on ui mechanism of action |

... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation. |

|---|---|

Numéro CAS |

1173023-05-6 |

Formule moléculaire |

C5H10O2 |

Poids moléculaire |

105.11 g/mol |

Nom IUPAC |

(3,4,5-13C3)pentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1+1,2+1,3+1 |

Clé InChI |

NQPDZGIKBAWPEJ-VMIGTVKRSA-N |

SMILES |

CCCCC(=O)O |

SMILES isomérique |

[13CH3][13CH2][13CH2]CC(=O)O |

SMILES canonique |

CCCCC(=O)O |

Point d'ébullition |

365 °F at 760 mm Hg (NTP, 1992) 186.1 °C 186-187 °C |

Color/Form |

Colorless liquid |

Densité |

0.939 (USCG, 1999) 0.939 at 20 °C/4 °C Relative density (water = 1): 0.94 0.935-0.940 |

Point d'éclair |

192 °F (NTP, 1992) 205 °F (96 °C) (Open cup) 86 °C c.c. |

melting_point |

-30.1 °F (NTP, 1992) -34.0 °C -34.5 °C -34°C |

Description physique |

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2°F (-34°C). Boiling point 365.7°F (185.4°C). Flash point 192°F (88.9° C). Corrosive to metals and tissue. Liquid; OtherSolid, Liquid Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou |

Numéros CAS associés |

19455-21-1 (potassium salt) 42739-38-8 (ammonium salt) 556-38-7 (zinc salt) 6106-41-8 (hydrochloride salt) 70268-41-6 (manganese(+2) salt) |

Solubilité |

10 to 50 mg/mL at 72° F (NTP, 1992) 0.38 M Freely soluble in alcohol, ether Soluble in oxygenated solvents. Slightly soluble in carbon tetrachloride In water, 2.4X10+4 mg/L at 25 °C 24.0 mg/mL Solubility in water, g/100ml: 2.4 miscible with alcohol, ether, 1 ml in 40 ml wate |

Densité de vapeur |

3.52 (NTP, 1992) (Relative to Air) 3.5 (Air = 1) Relative vapor density (air = 1): 3.52 |

Pression de vapeur |

1 mm Hg at 108 °F ; 40 mm Hg at 226.0° F; 760 mm Hg at 363.9° F (NTP, 1992) 0.20 mmHg 1.96X10-1 mm Hg at 25 °C (est) Vapor pressure, kPa at 20 °C: 0.02 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3432894.png)

![[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride](/img/structure/B3432902.png)

![ethyl 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3432970.png)

![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)

![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)